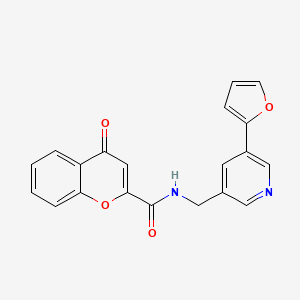
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C20H14N2O4 and its molecular weight is 346.342. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
1. Chemical Structure and Synthesis
The compound features a complex structure that includes a furan ring, a pyridine moiety, and a chromene backbone. The synthesis typically involves multi-step organic reactions:
- Formation of the Furan Ring : Achieved through cyclization reactions.
- Synthesis of the Pyridine Ring : Often via Hantzsch pyridine synthesis.
- Coupling of Furan and Pyridine Rings : Utilizes coupling reagents like palladium catalysts.
- Introduction of the Carboxamide Group : This step is crucial for enhancing biological activity.
2. Biological Activity Overview
This compound exhibits a variety of biological activities, as summarized in the following table:
| Activity Type | Details |
|---|---|
| Antimicrobial | Exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. |
| Anticancer | Shows potential in inhibiting cancer cell proliferation in vitro. |
| Antioxidant | Demonstrates free radical scavenging capabilities, suggesting protective cellular effects. |
| Anti-inflammatory | May inhibit pro-inflammatory pathways, reducing inflammation in various models. |
The mechanisms by which this compound exerts its biological effects are diverse:
3.1 Antimicrobial Mechanism
The compound interacts with bacterial membranes or enzymes critical for cell wall synthesis, leading to cell lysis or inhibition of growth. Studies have indicated that it can effectively disrupt the integrity of bacterial cells, particularly against strains like Escherichia coli and Staphylococcus aureus .
3.2 Anticancer Mechanism
Research has shown that this compound may induce apoptosis in cancer cells through pathways involving caspase activation and modulation of cell cycle regulators. It has been observed to inhibit key signaling pathways such as PI3K/Akt and MAPK, which are often dysregulated in cancer .
4.1 Antimicrobial Efficacy
In a study evaluating various derivatives, this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 1.9 to 125 µg/mL against several bacterial strains . Notably, it outperformed traditional antibiotics such as levofloxacin.
4.2 Anticancer Activity
A recent investigation revealed that this compound inhibited the proliferation of human cancer cell lines with IC50 values in the low micromolar range. The study highlighted its potential as a lead compound for further development in cancer therapeutics .
5.
This compound is a promising candidate for further research due to its diverse biological activities and mechanisms of action. Its potential applications in antimicrobial and anticancer therapies warrant comprehensive studies to fully elucidate its efficacy and safety profiles.
特性
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c23-16-9-19(26-18-5-2-1-4-15(16)18)20(24)22-11-13-8-14(12-21-10-13)17-6-3-7-25-17/h1-10,12H,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWOPOVHPUPSKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=CC(=CN=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













